Thioetheramide PC

Overview

Description

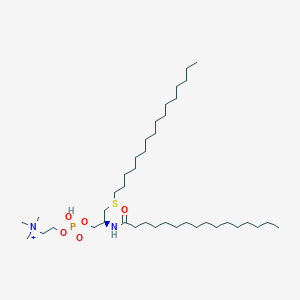

Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant in biochemical research due to its unique ability to interact with both the catalytic and activator sites of sPLA2 .

Mechanism of Action

Target of Action

Thioetheramide PC primarily targets secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in cellular signaling and is involved in various pathophysiological conditions, ranging from systemic and acute inflammatory conditions to cancer .

Mode of Action

This compound acts as a competitive, reversible inhibitor of sPLA2 . It binds to the catalytic site of sPLA2, inhibiting its function . Interestingly, this compound also binds to the activator site of sPLA2, and this binding is tighter than its binding to the catalytic site . This dual interaction means that at low concentrations, this compound may activate phospholipase activity rather than inhibiting it .

Biochemical Pathways

sPLA2 enzymes hydrolyze the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids . These products can alter cell function and are involved in various biochemical pathways. By inhibiting sPLA2, this compound can potentially affect these pathways and their downstream effects.

Pharmacokinetics

It’s known that this compound is soluble in dmso and dimethyl formamide , which could influence its bioavailability.

Result of Action

The inhibition of sPLA2 by this compound can lead to a decrease in the production of fatty acids and lysophospholipids . These molecules play significant roles in cellular signaling and inflammation. Therefore, the action of this compound can potentially alter cellular functions and inflammatory responses.

Biochemical Analysis

Biochemical Properties

Thioetheramide PC plays a significant role in biochemical reactions. It interacts with the enzyme secretory phospholipase A2 (sPLA2), acting as a competitive, reversible inhibitor . The IC50 value for this compound is 2 µM at a substrate concentration of 0.5 mM .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its interaction with sPLA2. By inhibiting sPLA2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with sPLA2. It binds to both the catalytic site and the activator site of this enzyme . The binding of this compound to the activator site is tighter than its binding to the catalytic site . This dual interaction means that at low concentrations, this compound may activate phospholipase activity rather than inhibiting it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the thioether and amide bonds .

Industrial Production Methods: Industrial production of this compound is not widely documented. the process would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thioetheramide PC primarily undergoes interactions with enzymes, particularly secretory phospholipase A2. It can participate in oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms in its structure .

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Various nucleophiles can be used to substitute the thioether or amide groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols .

Scientific Research Applications

Thioetheramide PC has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme inhibition and phospholipid interactions.

Biology: Investigated for its role in cell membrane stability and signaling pathways.

Medicine: Potential therapeutic applications due to its inhibitory effects on secretory phospholipase A2, which is involved in inflammatory processes.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-phosphatidylglycerol (POPG): Another phospholipid with distinct biological activities.

1-Hexadecylthio-2-hexadecanoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine: A structural analogue with similar inhibitory properties

Uniqueness: Thioetheramide PC is unique due to its dual binding capability to secretory phospholipase A2, which allows it to act as both an inhibitor and an activator depending on the concentration. This property distinguishes it from other phospholipids that typically have a single mode of action .

Biological Activity

Thioetheramide PC (TEA-PC) is a compound recognized for its inhibitory effects on secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory processes. This article delves into the biological activity of TEA-PC, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

TEA-PC functions primarily as a competitive inhibitor of sPLA2. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 2 μM, indicating its potency in inhibiting the enzymatic activity of sPLA2. The inhibition occurs through binding to the catalytic site of the enzyme, with additional interactions at the activator site, suggesting a dual mechanism where low concentrations may paradoxically activate phospholipase activity rather than inhibit it .

Therapeutic Applications

- Neuropathic Pain Treatment : Recent studies have explored the use of TEA-PC in phospholipid micelles to deliver the inhibitor directly to sites of inflammation. In rodent models, local administration of TEA-PC-loaded micelles significantly reduced pain for up to seven days post-injury, demonstrating its potential as an anti-inflammatory nanotherapeutic .

- Osteoarthritis Management : TEA-PC has been incorporated into nanoparticle formulations aimed at enhancing drug retention in joint tissues. These formulations showed improved efficacy in inhibiting sPLA2 activity and reducing inflammatory signals associated with osteoarthritis progression .

Research Findings and Case Studies

Research has consistently highlighted TEA-PC's role in modulating inflammatory responses through sPLA2 inhibition. Below are key findings from various studies:

Case Study: Neuropathic Pain Model

In a pivotal study, researchers developed phospholipid micelle-based nanoparticles loaded with TEA-PC to treat neuropathic pain induced by nerve root compression. The results indicated that immediate local administration effectively prevented pain, while delayed intravenous administration reduced existing pain levels. This study underscores the therapeutic promise of TEA-PC in managing chronic pain conditions .

Properties

IUPAC Name |

2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWVTPUDQTUJU-KDXMTYKHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84N2O5PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437378 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116457-99-9 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thioetheramide PC interact with its target, sPLA2, and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of sPLA2, binding to the enzyme's active site and preventing it from binding to its natural substrate, phospholipids. [] This inhibition reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. [] Consequently, this compound exhibits anti-inflammatory effects. [, ] For example, in a rat model of neuropathic pain, this compound encapsulated in phospholipid micelles effectively abolished pain by inhibiting sPLA2 activity in the spinal cord. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and available spectroscopic data?

A2: While the provided research articles focus on the biological activity and applications of this compound, they do not provide detailed structural characterization data such as molecular formula, weight, or spectroscopic information. Further research in chemical databases or literature specialized in chemical characterization would be needed to address these specific points.

Q3: How effective is this compound in treating inflammatory conditions like postpartum depression?

A3: Research suggests that this compound, identified as a potential metabolic marker, was found to be elevated in the fecal matter of mice exhibiting postpartum depression-like symptoms. [] While this doesn't directly demonstrate a therapeutic effect, it highlights a potential link between this compound, gut microbial metabolism, and postpartum depression. The study suggests that this compound could be involved in the gut-brain axis communication pathways implicated in this complex condition. []

Q4: Are there any known resistance mechanisms to this compound, and how does it relate to other sPLA2 inhibitors?

A4: The provided research articles do not delve into specific resistance mechanisms to this compound. Further research is needed to understand if prolonged use of this compound could lead to the development of resistance, as seen with some enzyme inhibitors. Comparing and contrasting its structure and mechanism of action with other sPLA2 inhibitors could provide insights into potential cross-resistance.

Q5: What are the known toxicological and safety aspects of this compound?

A5: While this compound shows promise as an anti-inflammatory agent, the provided articles don't present detailed toxicological data. [] Further research is needed to establish its safety profile, including potential adverse effects, long-term toxicity, and therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.